molecular formula C17H17N3O5S B5092799 N-[(4-ethoxy-2-nitrophenyl)carbamothioyl]-4-methoxybenzamide

N-[(4-ethoxy-2-nitrophenyl)carbamothioyl]-4-methoxybenzamide

Cat. No.: B5092799
M. Wt: 375.4 g/mol
InChI Key: JEVATOZWWWQUMB-UHFFFAOYSA-N
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Description

N-[(4-ethoxy-2-nitrophenyl)carbamothioyl]-4-methoxybenzamide is an organic compound with a complex structure that includes both nitro and carbamothioyl functional groups

Properties

IUPAC Name

N-[(4-ethoxy-2-nitrophenyl)carbamothioyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5S/c1-3-25-13-8-9-14(15(10-13)20(22)23)18-17(26)19-16(21)11-4-6-12(24-2)7-5-11/h4-10H,3H2,1-2H3,(H2,18,19,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEVATOZWWWQUMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-ethoxy-2-nitrophenyl)carbamothioyl]-4-methoxybenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-ethoxy-2-nitroaniline with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbamate. This intermediate is then reacted with 4-methoxybenzoyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-ethoxy-2-nitrophenyl)carbamothioyl]-4-methoxybenzamide undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields the corresponding amine, while substitution reactions can yield a variety of derivatives depending on the substituent introduced.

Scientific Research Applications

N-[(4-ethoxy-2-nitrophenyl)carbamothioyl]-4-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-ethoxy-2-nitrophenyl)carbamothioyl]-4-methoxybenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carbamothioyl group may also play a role in its activity by forming covalent bonds with target proteins or enzymes.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(4-ethoxy-2-nitrophenyl)carbamothioyl]-2-thiophenecarboxamide
  • **N-[(4-ethoxy-2-nitrophenyl)carbamothioyl]nicotinamide
  • **Ethyl N-(4-ethoxy-2-nitrophenyl)carbamate

Uniqueness

N-[(4-ethoxy-2-nitrophenyl)carbamothioyl]-4-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.

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